molecular formula C20H21NO6 B11154664 N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine

Cat. No.: B11154664
M. Wt: 371.4 g/mol
InChI Key: JAQGBORMWNSUTH-UHFFFAOYSA-N
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Description

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine is a complex organic compound with a unique structure that combines elements of furochromen and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine typically involves multiple steps. One common method starts with the preparation of the furochromen core, followed by the introduction of the propanoyl and beta-alanine groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving furochromen derivatives.

    Medicine: Its potential therapeutic properties are being explored, particularly in the context of anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The furochromen core may interact with enzymes or receptors, modulating their activity. The propanoyl and beta-alanine groups may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

3-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C20H21NO6/c1-10-9-26-18-12(3)19-15(8-14(10)18)11(2)13(20(25)27-19)4-5-16(22)21-7-6-17(23)24/h8-9H,4-7H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

JAQGBORMWNSUTH-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC(=O)O)C)C

Origin of Product

United States

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